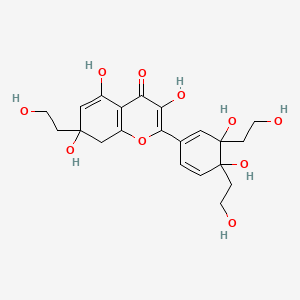

3',4',7-Tri(hydroxyethyl)quercetin

Übersicht

Beschreibung

3’,4’,7-Tri(hydroxyethyl)quercetin is a flavonoid compound derived from quercetin, a naturally occurring substance found in various fruits and vegetables such as apples, berries, onions, and leafy greens. This compound is known for its antioxidant properties and has gained attention due to its potential health benefits. The three hydroxyethyl groups on 3’,4’,7-Tri(hydroxyethyl)quercetin enhance its solubility in water and bioavailability compared to quercetin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3’,4’,7-Tri(hydroxyethyl)quercetin can be synthesized by chemically modifying quercetin through various chemical reactions such as esterification or etherification. The process typically involves the use of hydroxyethylating agents under controlled conditions to introduce hydroxyethyl groups at the 3’, 4’, and 7 positions of the quercetin molecule.

Industrial Production Methods

Industrial production of 3’,4’,7-Tri(hydroxyethyl)quercetin involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’,7-Tri(hydroxyethyl)quercetin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3’,4’,7-Tri(hydroxyethyl)quercetin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical behavior of flavonoids and their derivatives.

Biology: Investigated for its antioxidant, anti-inflammatory, and anti-cancer properties.

Medicine: Explored for its potential therapeutic effects in the prevention and treatment of various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammatory diseases.

Industry: Utilized in the development of health supplements, cosmetics, and functional foods due to its beneficial properties.

Wirkmechanismus

The mechanism of action of 3’,4’,7-Tri(hydroxyethyl)quercetin involves its ability to inhibit specific enzymes and signaling pathways. For example, it acts as a specific quinone reductase 2 inhibitor, which catalyzes the metabolism of toxic quinolines . This inhibition can lead to lethal oxidative stress in certain cells, such as plasmodium, contributing to its potential anti-malarial effects . Additionally, it exerts antioxidant effects by scavenging free radicals and reducing oxidative damage in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3’,4’,7-Tri(hydroxyethyl)quercetin include other quercetin derivatives such as:

Quercetin: The parent compound with similar antioxidant properties but lower solubility and bioavailability.

Rutin: A glycosylated form of quercetin with enhanced stability and bioavailability.

Isoquercetin: Another glycosylated derivative with improved solubility and bioavailability.

Uniqueness

3’,4’,7-Tri(hydroxyethyl)quercetin is unique due to its enhanced solubility in water and increased bioavailability compared to quercetin. The presence of hydroxyethyl groups allows for better absorption and utilization in biological systems, making it a more effective compound for various applications.

Biologische Aktivität

3',4',7-Tri(hydroxyethyl)quercetin is a derivative of quercetin, a well-known flavonoid with significant biological activities. This compound has attracted attention due to its potential therapeutic properties, particularly in cancer treatment and as an antioxidant. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Quercetin and Its Derivatives

Quercetin, scientifically recognized as 3,3',4',5,7-pentahydroxyflavone, is prevalent in various fruits, vegetables, and beverages like tea and wine. It exhibits numerous biological properties, including antioxidant , anti-inflammatory , antiviral , and antimicrobial activities . The modification of quercetin into various derivatives enhances its bioactivity and therapeutic potential.

Antioxidant Activity

Quercetin derivatives are known for their ability to scavenge free radicals due to the presence of hydroxyl groups that can donate electrons. The antioxidant activity of this compound is likely enhanced compared to quercetin itself. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound could inhibit cell proliferation in colon cancer cells (HCT-116) with an IC50 value of approximately 50 μM after 24 hours of incubation. Furthermore, it induces apoptosis in cancer cells without adversely affecting normal cells .

Table 1: Anticancer Activity of Quercetin Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Quercetin | MCF-7 | 128 | Apoptosis induction |

| This compound | HCT-116 | 50 | ER stress and mitochondria-mediated pathway |

| 3',4'-Dimethoxyquercetin | Various | Not specified | Antiproliferative effects |

The mechanism through which this compound exerts its anticancer effects involves the induction of endoplasmic reticulum (ER) stress and activation of a mitochondria-mediated pathway . This dual mechanism leads to apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Case Studies

- Colon Cancer Study : A study conducted on HCT-116 colon cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers. The study concluded that this compound could serve as a potential therapeutic agent against colon cancer .

- Oxidative Stress Model : In another experiment focusing on oxidative stress, the compound was shown to reduce reactive oxygen species (ROS) levels significantly compared to control groups. This supports its role as an effective antioxidant agent .

Eigenschaften

IUPAC Name |

2-[3,4-dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-8H-chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMWZYYGVUFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945754 | |

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-88-5 | |

| Record name | 3',4',7-Tri(hydroxyethyl)quercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.